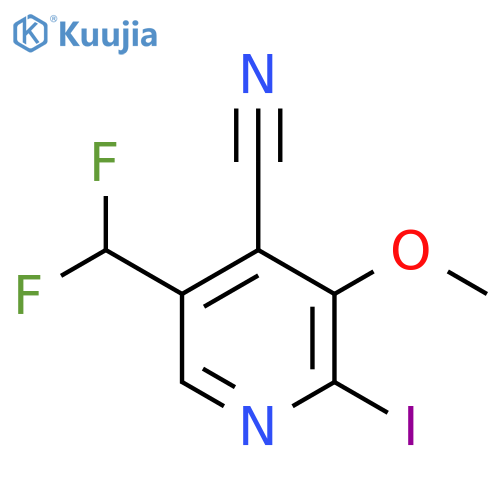Cas no 1805285-36-2 (4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine)

1805285-36-2 structure
商品名:4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine
CAS番号:1805285-36-2
MF:C8H5F2IN2O
メガワット:310.039380788803
CID:4807433
4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine
-
- インチ: 1S/C8H5F2IN2O/c1-14-6-4(2-12)5(7(9)10)3-13-8(6)11/h3,7H,1H3
- InChIKey: FOXNDMSPCLIWCY-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C#N)=C(C=N1)C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 45.9
4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043954-1g |
4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine |
1805285-36-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
1805285-36-2 (4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine) 関連製品
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
